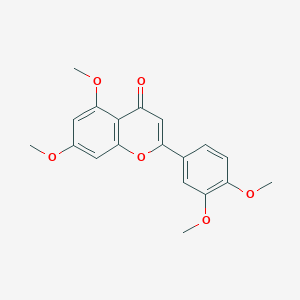

3',4',5,7-Tetramethoxyflavone

Descripción general

Descripción

La metoxi luteolina es un flavonoide de origen natural, específicamente un derivado metoxilado de la luteolina. Es conocida por sus potentes propiedades antiinflamatorias y antioxidantes. La metoxi luteolina ha sido estudiada por su capacidad para inhibir la liberación de mediadores proinflamatorios de los mastocitos, lo que la convierte en un candidato prometedor para el tratamiento de enfermedades alérgicas e inflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La metoxi luteolina se puede sintetizar mediante diversos métodos. Un enfoque común implica la metilación de la luteolina. Este proceso normalmente utiliza agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente orgánico como la acetona o el dimetilsulfóxido a temperaturas elevadas .

Métodos de producción industrial: La producción industrial de metoxi luteolina a menudo implica la extracción de fuentes vegetales. Por ejemplo, la metoxi luteolina se puede extraer de Herba Leonuri utilizando alcohol etílico al 95% para la extracción por reflujo. El extracto concentrado se somete entonces a una extracción secuencial con éter de petróleo, acetato de etilo y butanol normal, seguido de elución para obtener metoxi luteolina .

Análisis De Reacciones Químicas

Tipos de reacciones: La metoxi luteolina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La metoxi luteolina puede oxidarse para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la metoxi luteolina en sus correspondientes derivados dihidro.

Sustitución: La metoxi luteolina puede sufrir reacciones de sustitución nucleófila, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo en presencia de una base son reactivos típicos.

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Derivados de metoxi luteolina alquilados o acilados.

Aplicaciones Científicas De Investigación

Anticancer Properties

TMF has been extensively studied for its anticancer effects. Research indicates that it induces cell cycle arrest and apoptosis in various cancer cell lines.

Case Study: Glioblastoma Cell Lines

A study focused on glioblastoma cell lines U87MG and T98G demonstrated significant anticancer activity of TMF:

| Cell Line | Treatment Concentration | % Viability Reduction | Apoptosis Induction |

|---|---|---|---|

| U87MG | 50 µM | 65.93% | Yes |

| T98G | 50 µM | 82.37% | Yes |

TMF treatment resulted in G0/G1 cell cycle arrest and reduced cell migratory capacity, highlighting its potential as a therapeutic agent against glioblastoma .

Anti-inflammatory Effects

TMF exhibits chondroprotective properties, particularly in the context of osteoarthritis (OA). A pivotal study showed that TMF decreased the concentration of inflammatory markers such as IL-1β, TNF-α, and PGE2 in knee synovial fluid of OA rat models.

Metabolic Health

Recent studies have explored the effects of hydroxylated derivatives of TMF on intestinal permeability and cytochrome P450 enzyme inhibition. These derivatives are gaining attention for their potential in disease prevention through dietary means.

Study Insights

A study utilizing liquid chromatography-mass spectrometry (LC-MS) analyzed the transport efficiency of hydroxylated TMFs in intestinal cells:

| Compound | Transport Efficiency (%) |

|---|---|

| 3H7-TMF | 46 |

| 3H6-TMF | 39 |

The results indicated that dissolved hydroxylated TMFs could enhance gut permeability, suggesting their potential role in improving nutrient absorption and metabolic health .

Mecanismo De Acción

La metoxi luteolina ejerce sus efectos principalmente a través de la inhibición de los mediadores proinflamatorios. Inhibe la activación de la vía de señalización diana de la rapamicina en mamíferos (mTOR), que participa en la liberación del factor de necrosis tumoral, el factor de crecimiento del endotelio vascular y la quimiocina 8 del ligando del motivo C-X-C de los mastocitos. La metoxi luteolina también interactúa con otros objetivos moleculares, incluyendo el factor nuclear kappa B y la fosfoinositida 3-quinasa, para ejercer sus efectos antiinflamatorios y antioxidantes .

Comparación Con Compuestos Similares

La metoxi luteolina es estructuralmente similar a otros flavonoides como la luteolina y la quercetina. Es única debido a su metoxilación, que mejora su estabilidad metabólica y su potencia como inhibidor de la activación de los mastocitos. Compuestos similares incluyen:

Luteolina: Un flavonoide no metoxilado con propiedades antiinflamatorias similares.

Quercetina: Otro flavonoide con fuertes efectos antioxidantes y antiinflamatorios.

6-Metoxi luteolina 7-alfa-L-ramnósido: Un derivado glicosilado de la metoxi luteolina con actividades biológicas adicionales

La metoxi luteolina destaca por su mayor potencia y estabilidad, lo que la convierte en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.

Actividad Biológica

3',4',5,7-Tetramethoxyflavone (TMF) is a polymethoxyflavone (PMF) known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of TMF, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C19H18O6

- Molecular Weight : 342.34 g/mol

- CAS Number : 855-97-0

- Melting Point : 195-197°C

- Density : 1.243 g/cm³

- Boiling Point : 528.8°C at 760 mmHg

1. Anticancer Properties

TMF has been extensively studied for its anticancer effects. Research indicates that it induces cell cycle arrest and apoptosis in various cancer cell lines.

- A study on glioblastoma cell lines U87MG and T98G demonstrated that TMF significantly reduced cell viability and induced G0/G1 phase arrest, leading to increased apoptosis rates at higher concentrations .

| Cell Line | Treatment Concentration | % Viability Reduction | Apoptosis Induction |

|---|---|---|---|

| U87MG | 50 µM | 65.93% | Yes |

| T98G | 50 µM | 82.37% | Yes |

2. Anti-inflammatory Effects

TMF exhibits potent anti-inflammatory activity by inhibiting key inflammatory pathways.

- In vitro studies show that TMF can inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses .

3. Antimicrobial Activity

TMF has demonstrated antimicrobial properties against various pathogens.

- It has shown effectiveness against Trypanosoma brucei, with an IC50 value of 7.99 µg/mL, indicating its potential as an anti-parasitic agent .

The biological activities of TMF are attributed to its ability to modulate various signaling pathways:

- Cytotoxicity : TMF induces apoptosis through intrinsic and extrinsic pathways by regulating Bcl-2 family proteins and caspases.

- Cell Proliferation : It inhibits cell proliferation by downregulating cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Inflammatory Response : TMF's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Case Study 1: Glioblastoma Treatment

In a controlled laboratory setting, TMF was administered to glioblastoma cell lines where it was observed to significantly reduce tumor growth through apoptosis induction. Flow cytometry analysis confirmed an increase in cells at the G0/G1 phase post-treatment, indicating effective cell cycle arrest .

Case Study 2: Anti-inflammatory Activity

A recent study evaluated the effects of TMF on inflammatory markers in human macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels following TMF treatment, suggesting its potential as a therapeutic agent for inflammatory diseases .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXVBVLQKLQNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234705 | |

| Record name | 5,7,3',4'-Tetramethylluteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855-97-0 | |

| Record name | 5,7,3′,4′-Tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,3',4'-Tetramethylluteolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,3',4'-Tetramethylluteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.